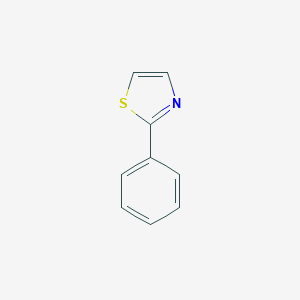

2-Phenylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKHSBAVLOPISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338201 | |

| Record name | 2-Phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-11-5 | |

| Record name | 2-Phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic characterization of 2-Phenylthiazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for acquiring these spectra.

Introduction to this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₇NS. Its structure, consisting of a phenyl ring attached to a thiazole ring, imparts unique physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-5' | 7.95 | d |

| H-4' | 7.50 | d |

| Phenyl-H (ortho) | 7.90 | m |

| Phenyl-H (meta, para) | 7.45 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2' | 168.3 |

| C-4' | 143.9 |

| C-1'' (ipso) | 133.7 |

| C-4'' (para) | 130.8 |

| C-2'', C-6'' (ortho) | 129.2 |

| C-3'', C-5'' (meta) | 126.6 |

| C-5' | 119.9 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3110 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong |

| 1480 - 1420 | C=N stretch (thiazole ring) | Medium |

| 760, 690 | C-H bend (out-of-plane, monosubstituted benzene) | Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M - HCN]⁺ |

| 104 | High | [C₆H₅CN]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 58 | High | [C₂H₂S]⁺ |

| 51 | High | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent peak.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically perform a background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.

-

Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative intensities.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The interpretation of the collective spectroscopic data provides a definitive identification and structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the number and connectivity of the different proton and carbon environments. The IR spectrum confirms the presence of the characteristic functional groups and the aromatic nature of the molecule. Finally, the mass spectrum provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound's structure.[1] This multi-technique approach ensures a robust and reliable characterization essential for all stages of chemical research and development.

References

Crystal Structure Analysis of Substituted 2-Phenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of substituted 2-phenylthiazole derivatives, a class of compounds demonstrating significant therapeutic potential. Thiazole derivatives are pivotal in medicinal chemistry due to their wide range of biological activities, including as cholinesterase and CYP51 inhibitors.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents. This guide details the experimental protocols for their synthesis and crystallographic analysis, presents key structural data, and visualizes their interaction with biological pathways.

Crystallographic Data of Representative this compound Derivatives

The structural parameters of two distinct substituted this compound derivatives, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone (designated as 6a ) and a related compound (6d ), have been determined by single-crystal X-ray diffraction, providing valuable insights into their molecular geometry.[1][3]

| Parameter | Compound 6a | Compound 6d |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/n | P-1 |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | 90 | Data not available |

| β (°) | Data not available | Data not available |

| γ (°) | 90 | Data not available |

| Volume (ų) | Data not available | Data not available |

| Z | Data not available | Data not available |

| Selected Bond Lengths (Å) | ||

| S1–C14 | 1.737 | 1.724 |

| S1–C16 | 1.701 | 1.681 |

| N2–C14 | 1.364 | 1.362 |

| Selected Bond Angles (°) | ||

| Data not available | Data not available | Data not available |

| Selected Torsion Angles (°) | ||

| Data not available | Data not available | Data not available |

Note: Specific unit cell dimensions (a, b, c, α, β, γ) and further bond angles and torsion angles were not fully detailed in the provided search results but are typically reported in comprehensive crystallographic information files (CIFs).

The structures of these compounds were confirmed by single-crystal X-ray diffraction studies, which revealed key intermolecular interactions such as C–H···O hydrogen bonds.[1][3] Hirshfeld surface analysis is another technique employed to understand the different intermolecular interactions and packing modes of these crystalline structures.[1][3]

Experimental Protocols

Synthesis of Substituted this compound Derivatives

The synthesis of the representative compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone (6a ), is a multi-step process.[4] A general workflow for the synthesis and evaluation of such derivatives is outlined below.

References

- 1. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. Design, synthesis, and biological evaluation of this compound CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterase inhibitors - NeuRA Library [library.neura.edu.au]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility Profile of 2-Phenylthiazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenylthiazole in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected solubility based on the structural characteristics of the molecule and provides a detailed, generalized experimental protocol for its determination. The information herein is intended to serve as a foundational resource for laboratory work involving this compound.

Predicted Solubility of this compound

This compound is a heterocyclic aromatic compound possessing both a polar thiazole ring and a non-polar phenyl group. This amphiphilic nature suggests it will exhibit a range of solubilities in various organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile. It is anticipated to be more soluble in solvents that can engage in pi-pi stacking with its aromatic rings and can interact with the heteroatoms in the thiazole ring.

Based on these principles and by analogy to structurally similar compounds, the expected solubility of this compound is summarized in the table below. It is crucial to note that these are estimated values and should be confirmed experimentally for any specific application.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is expected to effectively solvate the polar thiazole moiety. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong interactions with the solute. | |

| Acetone | Moderate to High | The ketone group in acetone can interact with the this compound molecule, though its overall polarity is less than DMSO or DMF. | |

| Polar Protic | Ethanol | Moderate | The hydroxyl group of ethanol can interact with the nitrogen and sulfur atoms of the thiazole ring, but the non-polar phenyl group may limit high solubility. For a related compound, 2-amino-4-phenylthiazole, the solubility in ethanol is approximately 12 mg/mL.[1] |

| Methanol | Moderate | Similar to ethanol, methanol's polarity and hydrogen bonding capability suggest moderate solubility. | |

| Non-Polar Aromatic | Toluene | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl and thiazole rings of this compound. |

| Halogenated | Dichloromethane (DCM) | High | DCM possesses a good balance of polarity to effectively dissolve this compound. |

| Ester | Ethyl Acetate | Moderate | The ester functionality provides some polarity, which should allow for moderate dissolution of this compound. |

| Non-Polar Aliphatic | Hexane | Low | The largely non-polar nature of hexane will likely result in poor solvation of the more polar thiazole portion of the molecule. |

Experimental Determination of Solubility

To obtain accurate and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The most common and robust method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.

Principle of the Shake-Flask Method

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is quantified using a suitable analytical technique.

Detailed Experimental Protocol

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

To each vial, add a precise and recorded volume of the desired organic solvent.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to accurately quantify the concentration in the experimental samples.

-

3. Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the shake-flask method.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 2-Phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical and electrochemical properties of 2-phenylthiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the parent this compound, this document combines experimental data from closely related analogs with theoretical calculations to offer a robust understanding of its fundamental characteristics.

Core Properties of this compound

This compound is an aromatic heterocyclic compound featuring a phenyl group attached to a thiazole ring. This structural motif is a privileged scaffold in drug discovery, appearing in a variety of therapeutic agents. Its photophysical and electrochemical properties are of significant interest for applications in fluorescent probes, organic light-emitting diodes (OLEDs), and as electroactive materials.

Photophysical Properties

The photophysical properties of this compound are dictated by the electronic transitions within its conjugated π-system. While extensive experimental data for the unsubstituted this compound is scarce, theoretical studies and data from derivatives provide valuable insights.

Table 1: Photophysical Data for this compound and a Related Derivative

| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent | Method |

| This compound | ~300-350 | ~350-450 | Not Reported | Various | Theoretical (TD-DFT) |

| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | 356 | 410 | 0.16 | Chloroform | Experimental[1] |

Note: Data for this compound is estimated based on theoretical calculations and trends observed in related structures. The data for 2,5-Diphenyl-thiazolo[5,4-d]thiazole is provided for comparative purposes.

Electrochemical Properties

Table 2: Electrochemical Data for 2-Amino-4-phenylthiazole

| Compound | Reduction Peak Potential (E_pc) (V vs. Ag/AgCl) | Oxidation Peak Potential (E_pa) (V) | Solvent/Electrolyte | Method |

| 2-Amino-4-phenylthiazole | -2.0 to -2.9 | Not Reported | DMSO / 0.1 M TBABF4 | Cyclic Voltammetry[2] |

Note: The reported potential is for an irreversible reduction process.

Frontier Molecular Orbital Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental electronic properties that influence the photophysical and electrochemical behavior of a molecule. The HOMO-LUMO energy gap is related to the molecule's electronic transition energy and chemical reactivity. Theoretical calculations provide valuable estimates for these parameters.

Table 3: Calculated Frontier Molecular Orbital Energies for a Thiazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |

| 2-(2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole | -0.20976 a.u. | -0.07684 a.u. | 3.62 eV | DFT (B3LYP/6-31G)[3] |

Note: 1 a.u. (Hartree) = 27.2114 eV. The HOMO-LUMO gap is a key determinant of the electronic absorption and emission properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound and its derivatives. The following sections outline generalized protocols for key experiments.

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[4][5][6]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiobenzamide (1 equivalent) and an α-haloacetophenone (e.g., 2-bromoacetophenone, 1 equivalent) in a suitable solvent such as ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

-

Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing information about its excited state properties.

Procedure:

-

Sample Preparation: Use the same solution prepared for UV-Vis absorption spectroscopy. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[7][8][9] The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule.[10]

Procedure:

-

Electrochemical Cell Setup: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Measurement: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs to a final potential and then back to the initial potential. The scan rate can be varied to investigate the kinetics of the electron transfer process.

-

Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials (E_pa for oxidation and E_pc for reduction) provide information about the redox potentials of the analyte.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization of this compound.

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the reaction mechanism for the Hantzsch thiazole synthesis.

Caption: Mechanism of the Hantzsch thiazole synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. chem.uci.edu [chem.uci.edu]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solvatochromism of 2-Phenylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromism of 2-phenylthiazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1] The this compound scaffold is considered a "privileged structure" as it appears in numerous therapeutic agents.[1] This guide delves into the synthesis, experimental analysis, and theoretical underpinnings of their solvatochromic behavior, offering valuable insights for the design of novel fluorescent probes and drug candidates.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.[2] This change is visually observed as a shift in the absorption or emission spectrum of the compound. The effect arises from the differential solvation of the molecule's ground and excited electronic states by the solvent molecules.[3]

-

Positive Solvatochromism (Bathochromic or Red Shift): The absorption or emission maximum (λmax) shifts to a longer wavelength as the solvent polarity increases. This typically occurs when the excited state is more polar than the ground state, leading to stronger stabilizing interactions with polar solvent molecules.[2]

-

Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength with increasing solvent polarity. This is observed when the ground state is more polar and is stabilized by polar solvents to a greater extent than the excited state.[3]

For this compound derivatives, solvatochromism is often driven by an intramolecular charge transfer (ICT) process.[4] By attaching an electron-donating group (EDG) to one end of the molecule and an electron-withdrawing group (EWG) to the other, an electronic push-pull system is created.[5][6] Upon photoexcitation, electron density moves from the donor to the acceptor, resulting in a highly polar excited state that is sensitive to the surrounding solvent environment.[7]

Synthesis of this compound Derivatives

Several synthetic strategies can be employed to create a diverse library of this compound derivatives. The two most prominent methods are the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction.[1]

-

Hantzsch Thiazole Synthesis: This is a classic and widely used method that involves the cyclocondensation of a thioamide (e.g., thiobenzamide) with an α-haloketone.[1][8] Its simplicity and the availability of starting materials make it a versatile approach.

-

Suzuki Cross-Coupling Reaction: This palladium-catalyzed reaction is a powerful tool for forming the C-C bond between the thiazole ring and the phenyl group.[1] It typically involves the reaction of a 2-halothiazole with a phenylboronic acid derivative and offers high functional group tolerance.[1][9]

Experimental Protocols for Solvatochromic Analysis

The investigation of solvatochromic behavior involves systematic spectroscopic measurements in a range of solvents with varying polarities.

A. Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the this compound derivative in a suitable solvent like chloroform or DMSO.[4]

-

Working Solutions: Prepare dilute working solutions (e.g., 10⁻⁵ to 10⁻⁶ M) from the stock solution in a series of solvents with different polarities. Ensure the final concentration is appropriate for spectroscopic analysis (typically an absorbance value below 1.0).

B. Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy: Record the absorption spectrum for the compound in each solvent using a UV-Vis spectrophotometer.[10] Identify the wavelength of maximum absorption (λabs) for the intramolecular charge-transfer band.

-

Fluorescence Emission Spectroscopy: Record the emission spectrum for the compound in each solvent using a spectrofluorometer. The sample is excited at or near its λabs, and the wavelength of maximum emission (λem) is determined.

C. Data Analysis

-

Stokes Shift (Δν): Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima. It is a measure of the energy loss between absorption and emission and is sensitive to the solvent environment. It is calculated in wavenumbers (cm⁻¹) using the formula: Δν = (1/λabs - 1/λem) x 10⁷ (where wavelengths are in nm).[7]

-

Solvatochromic Plots: Correlate the spectral data (λabs, λem, or Δν) with empirical solvent polarity scales.

-

Lippert-Mataga Plot: This model relates the Stokes shift to the solvent orientation polarizability (Δf), allowing for the estimation of the change in the molecule's dipole moment between the ground and excited states (Δµ).[7] A linear plot of Δν versus Δf is indicative of a strong solvatochromic effect.[7]

-

Kamlet-Taft Analysis: This linear solvation energy relationship dissects the solvent effect into contributions from non-specific interactions (dipolarity/polarizability, π*) and specific hydrogen-bonding interactions (hydrogen bond donor acidity, α, and hydrogen bond acceptor basicity, β).[11][12]

-

Quantitative Solvatochromic Data

The solvatochromic properties of this compound derivatives are highly dependent on their specific substitution patterns. "Push-pull" systems, featuring strong electron-donating and electron-accepting groups, exhibit particularly pronounced solvatochromic shifts.[7]

Table 1: Example Solvatochromic Data for Push-Pull Thienylthiazole Boron Complexes The following table summarizes the photophysical data for two D-π-A (Donor-π-Acceptor) thienylthiazole derivatives in solvents of varying polarity. These compounds demonstrate significant bathochromic shifts in their emission spectra as solvent polarity increases, indicative of a highly polar excited state.[7]

| Solvent | Polarity (Δf) | Compound 2 λabs (nm) | Compound 2 λem (nm) | Compound 2 Stokes Shift (cm⁻¹) | Compound 3 λabs (nm) | Compound 3 λem (nm) | Compound 3 Stokes Shift (cm⁻¹) |

| n-Hexane | 0.001 | 550 | 585 | 1000 | 550 | 591 | 1200 |

| Toluene | 0.014 | 557 | 647 | 2600 | 554 | 643 | 2600 |

| Dichloromethane | 0.217 | 575 | 740 | 4000 | 569 | 726 | 4200 |

| Acetonitrile | 0.305 | 568 | 800 | 5700 | 563 | 774 | 5300 |

Data adapted from a study on push-pull thienylthiazole boron complexes.[7]

Table 2: Kamlet-Taft Solvent Parameters For a comprehensive analysis, the spectral data are often correlated with Kamlet-Taft parameters, which quantify different aspects of solvent-solute interactions.

| Solvent | π* (Dipolarity/Polarizability) | α (H-bond Acidity) | β (H-bond Basicity) |

| n-Hexane | -0.08 | 0.00 | 0.00 |

| Toluene | 0.54 | 0.00 | 0.11 |

| Dichloromethane | 0.82 | 0.30 | 0.00 |

| Acetone | 0.71 | 0.08 | 0.48 |

| Acetonitrile | 0.75 | 0.19 | 0.31 |

| Ethanol | 0.54 | 0.83 | 0.77 |

| Methanol | 0.60 | 0.93 | 0.62 |

| Water | 1.09 | 1.17 | 0.18 |

Data sourced from literature on solvatochromic parameters.[12][13]

Analysis of Solvatochromic Behavior and ICT

The significant red shift in fluorescence observed for many this compound derivatives in polar solvents is a hallmark of positive solvatochromism.[2] This behavior is explained by the stabilization of the polar intramolecular charge-transfer (ICT) excited state by the surrounding polar solvent molecules.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-accepting moiety.[5] This creates an excited state with a much larger dipole moment than the ground state. Polar solvent molecules then reorient around this new, larger dipole, lowering the energy of the excited state. This stabilization results in a lower energy (longer wavelength) emission.[2]

Applications in Research and Drug Development

The sensitivity of their fluorescence to the local environment makes this compound derivatives excellent candidates for the development of fluorescent probes. Their applications include:

-

Sensing and Bioimaging: They have been engineered to detect a variety of biologically relevant species, including reactive oxygen species like hydrogen peroxide[14], biothiols[15], metal ions such as Hg²⁺ and Cu²⁺[16], and changes in pH.[17]

-

Drug Development: The this compound core is a key pharmacophore in several approved drugs and clinical candidates. For instance, derivatives have been designed as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungi, leading to the development of new antifungal agents.[9] Other studies have explored their potential as fungicides that target chitin synthase.[18]

Conclusion

The solvatochromism of this compound derivatives is a rich and multifaceted phenomenon governed by the principles of intramolecular charge transfer and solvent-solute interactions. A thorough understanding of these properties, gained through systematic synthesis and detailed spectroscopic analysis, is crucial for their application. For researchers and drug development professionals, the tunable photophysical and biological properties of this chemical scaffold offer exciting opportunities for creating advanced molecular probes for bioimaging and for designing next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Design, synthesis, and biological evaluation of this compound CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Solvatochromic parameters for solvents of interest in green chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-amino-4-phenylthiazole, a valuable scaffold in medicinal chemistry. The information is curated for researchers in academia and industry, offering a direct comparison with conventional heating methods and a comprehensive guide to the experimental procedure.

Introduction

2-Amino-4-phenylthiazole and its derivatives are heterocyclic compounds of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1] The synthesis of this scaffold typically involves the Hantzsch thiazole synthesis, which is the condensation of an α-haloketone with a thioamide. A common variation involves the reaction of acetophenone with thiourea in the presence of an oxidizing agent like iodine or bromine to generate the α-haloketone in situ.[2][3]

Conventional synthesis methods often require long reaction times, typically several hours of refluxing, and can result in moderate yields.[1][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as dramatically reduced reaction times, increased yields, and often cleaner reaction profiles.[5][6][7] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[7] These application notes demonstrate the significant advantages of employing microwave irradiation for the synthesis of 2-amino-4-phenylthiazole.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data from various reported syntheses of 2-amino-4-phenylthiazole, comparing the conventional heating method with the microwave-assisted approach.

| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | Acetophenone, Thiourea, Iodine | Iodine | Reflux | 12 h | - | [1] |

| Conventional | Substituted Acetophenone, Thiourea, Iodine | Iodine | Ethanol | 8 h | - | [4] |

| Conventional | Substituted Acetophenone, Thiourea, Iodine | Iodine | - | 8-10 h | - | [8] |

| Microwave-Assisted | Acetophenone, Thiourea, Iodine | Iodine | Water | ~42 min | 92% | |

| Microwave-Assisted | 2-Hydroxy-5-methyl acetophenone, Thiourea, Iodine | Iodine | Rectified Spirit | 6-8 min | 90% | [5] |

| Microwave-Assisted | Substituted Acetophenone, Thiourea, NaHSO₄–SiO₂ | NaHSO₄–SiO₂ | Solvent-free | 10-15 min | High | [4] |

| Microwave-Assisted | Substituted Ketone, Thiourea, Iodine | Iodine | - | 5-15 min | High | [8] |

Note: Yields and reaction times can vary based on the specific substituted acetophenone used and the microwave reactor's power settings.

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of 2-amino-4-phenylthiazole.

Materials and Equipment

-

Acetophenone (0.06 mol, 7.2 g)

-

Thiourea (0.12 mol, 9.13 g)

-

Iodine (0.06 mol, 15.23 g)

-

Water (100 ml)

-

Ammonium Hydroxide solution

-

Methanol (for recrystallization)

-

Heat-resistant glass beaker/flask suitable for microwave synthesis

-

Domestic or dedicated laboratory microwave oven

-

Stirring bar

-

Filtration apparatus

-

Melting point apparatus

-

Spectroscopic instruments for characterization (e.g., IR, NMR)

Microwave-Assisted Synthesis Protocol

-

Reaction Setup: In a heat-resistant beaker flask, combine acetophenone (7.2 g, 0.06 mol), thiourea (9.13 g, 0.12 mol), and iodine (15.23 g, 0.06 mol).

-

Mixing: Thoroughly stir the mixture to ensure homogeneity.

-

Microwave Irradiation (Initial): Loosely cover the flask with a glass lid and place it in a microwave oven. Irradiate the mixture at a low power setting (e.g., 70 W) for five 1-minute intervals with 30-second pauses in between to prevent overheating and pressure buildup.

-

Addition of Water and Further Irradiation: After the initial irradiation, carefully add 100 ml of water to the reaction mixture. Increase the microwave power (e.g., 150 W) and heat until the precipitate dissolves, which may take up to 37 minutes.

-

Work-up:

-

Decant the resulting yellow solution from any tarry liquid that may have formed at the bottom of the flask and filter the solution.

-

Make the filtrate alkaline (pH 8-9) by adding ammonium hydroxide solution.

-

The product, 2-amino-4-phenylthiazole, will precipitate out of the solution.

-

-

Purification:

-

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The IR spectrum should show characteristic peaks for the amino group (NH₂) around 3420 and 3240 cm⁻¹.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 2-amino-4-phenylthiazole.

Caption: Workflow for Microwave-Assisted Synthesis.

Reaction Pathway

This diagram illustrates the logical relationship of the reactants leading to the formation of 2-amino-4-phenylthiazole.

Caption: Hantzsch Thiazole Synthesis Pathway.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rjpbcs.com [rjpbcs.com]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jusst.org [jusst.org]

Application Note: A Detailed Protocol for the Hantzsch Synthesis of 2-Phenylthiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the formation of thiazole rings.[1] This classical method involves the cyclocondensation reaction between an α-haloketone and a thioamide.[1][2] The simplicity, ready availability of starting materials, and versatility of this reaction make it a highly valuable tool in medicinal chemistry. Thiazole moieties are privileged structures found in a wide array of pharmacologically active compounds, exhibiting activities such as antifungal, anti-inflammatory, and anticancer properties.[3]

This document provides a detailed experimental protocol for the synthesis of 2-phenylthiazole, a representative compound of this class, through the reaction of thiobenzamide and 2-bromoacetophenone.

General Reaction Scheme

The synthesis proceeds by reacting thiobenzamide with an α-haloacetophenone, leading to the formation of the this compound ring through the elimination of water and a hydrogen halide.

Figure 1: General reaction for the Hantzsch synthesis of this compound.

Experimental Protocol: Synthesis of 2-Phenyl-4-substituted-thiazole

This protocol details the synthesis of a this compound derivative using conventional heating. The procedure is adapted from standard Hantzsch synthesis methodologies.[2][4]

Materials and Reagents:

-

α-Bromoacetophenone (or other substituted α-haloacetophenone)

-

Thiobenzamide

-

Ethanol (or Methanol)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (for extraction/chromatography)

-

Hexane (for chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and heating mantle

-

Buchner funnel and vacuum flask

-

Beakers and standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine the α-bromoacetophenone (1.0 eq) and thiobenzamide (1.1 eq).

-

Solvent Addition: Add ethanol (or methanol) to the flask to create a solution or suspension (approx. 5-10 mL per gram of α-bromoacetophenone). Add a magnetic stir bar.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Product Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume) while stirring. This step neutralizes the hydrobromic acid formed during the reaction and precipitates the neutral thiazole product.[2][5]

-

Isolation: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid (the filter cake) several times with cold deionized water to remove any inorganic salts. Allow the solid to air-dry on the filter paper or on a watch glass. For complete drying, the product can be placed in a desiccator.

-

Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.[1] Alternatively, recrystallization from a suitable solvent like ethanol may be employed.

-

Characterization: The final product should be characterized to confirm its identity and purity. This includes determining the final mass, calculating the percent yield, measuring the melting point, and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[2]

Data Presentation

The following table summarizes typical reactants and conditions for the Hantzsch synthesis of a this compound derivative. Yields are generally high for this type of reaction.[2]

| Entry | α-Haloketone | Thio-reagent | Molar Ratio (α-Haloketone:Thio-reagent) | Method | Solvent | Time | Typical Yield (%) |

| 1 | 2-Bromoacetophenone | Thiobenzamide | 1.0 : 1.1 | Conventional Heating | Ethanol | 1-3 h | >85% |

| 2 | 2-Chloroacetophenone | Thiobenzamide | 1.0 : 1.1 | Microwave (90-120°C) | Methanol | 10-30 min | >90%[4] |

Experimental Workflow Visualization

The logical flow of the Hantzsch synthesis protocol is outlined in the diagram below.

Caption: General laboratory workflow for the Hantzsch synthesis of 2-phenylthiazoles.

References

Application Notes and Protocols for 2-Phenylthiazole Derivatives as Antifungal Agents Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenylthiazole derivatives as a promising class of antifungal agents against Candida albicans. The document outlines their mechanism of action, summarizes their antifungal activity, and provides detailed protocols for their synthesis and evaluation.

Introduction

Candida albicans is a major fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The emergence of resistance to existing antifungal drugs, such as fluconazole, necessitates the development of novel therapeutic agents.[1][2] this compound derivatives have emerged as a promising scaffold in antifungal drug discovery, with several compounds demonstrating potent activity against both susceptible and drug-resistant strains of C. albicans.[3][4][5][6]

Mechanism of Action

The primary antifungal mechanism of many this compound derivatives is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[3] By inhibiting CYP51, these compounds block the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[3] This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3]

Beyond direct enzyme inhibition, some this compound derivatives have been shown to inhibit virulence factors of C. albicans, such as biofilm formation and adhesion to host cells, suggesting a multifaceted antifungal effect.[7]

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity of representative this compound derivatives against Candida albicans. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Table 1: Antifungal Activity of Selected this compound Derivatives against C. albicans

| Compound ID | C. albicans Strain | MIC (µg/mL) | Reference |

| Compound B9 | Multiple susceptible strains | 0.125–0.5 | [3] |

| Compound B9 | Fluconazole-resistant strains | Moderate activity | [3] |

| 2-Hydrazinyl-thiazole 7a | Pathogenic strain | 3.9 | [1] |

| 2-Hydrazinyl-thiazole 7b | Pathogenic strain | 3.9 | [1] |

| 2-Hydrazinyl-thiazole 7c | Pathogenic strain | 3.9 | [1] |

| Compound 2e | ATCC 24433 | 2.37 µM (24h) | [8] |

| CHT | Clinical isolates | 1-4 | [7] |

| Compound 1 | Fluconazole-resistant P60002 | 0.5 | [6] |

| Compound 1 | Fluconazole-sensitive strains | 0.5 | [6] |

| Thiazolyl-phenyl-thiazole 4f | Multiple strains | 3.9 | [9] |

Table 2: Comparative Antifungal Activity of Lead Compounds and Controls

| Compound | C. albicans Strain(s) | MIC (µg/mL) | Reference |

| Fluconazole | Pathogenic strain | 15.62 | [1] |

| Fluconazole | Clinical isolates | >64 (resistant) | [6][7] |

| SZ-C14 (Lead Compound) | Multiple strains | 1–16 | [3] |

| Compound B9 | Multiple susceptible strains | 0.125–0.5 | [3] |

| CHT | Clinical isolates | 1-4 | [7] |

| Amphotericin B | Clinical isolates | 0.012 - 0.25 | [10] |

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions. A common synthetic route involves the Hantzsch thiazole synthesis.[7]

Materials:

-

Substituted acetophenone

-

Thiourea or substituted thioamide

-

Iodine or another suitable halogenating agent

-

Appropriate solvents (e.g., ethanol, methanol)

-

Bases (e.g., sodium bicarbonate, triethylamine)

-

Acids for workup (e.g., hydrochloric acid)

-

Standard laboratory glassware and purification equipment (e.g., reflux condenser, rotary evaporator, chromatography columns)

Procedure:

-

α-Halogenation of Acetophenone: React the substituted acetophenone with a halogenating agent (e.g., iodine, N-bromosuccinimide) in a suitable solvent to form the corresponding α-haloacetophenone.

-

Hantzsch Thiazole Synthesis: Condense the α-haloacetophenone with a thioamide (e.g., thiobenzamide) or thiourea in a solvent like ethanol. The reaction mixture is typically refluxed for several hours.[7]

-

Workup and Purification: After the reaction is complete, cool the mixture and neutralize it with a base if necessary. The crude product can be precipitated or extracted with an organic solvent. Purify the final this compound derivative using techniques such as recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5]

Materials:

-

Candida albicans strain (e.g., ATCC 90028 or clinical isolates)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Synthesized this compound derivatives

-

Positive control antifungal (e.g., fluconazole)

-

Negative control (DMSO or solvent used for dissolving compounds)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture C. albicans on a suitable agar medium. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to obtain a range of test concentrations.

-

Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% reduction) of growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 3: CYP51 Inhibition Assay (Cell-Free)

This protocol provides a method to assess the direct inhibitory effect of this compound derivatives on the CYP51 enzyme.

Materials:

-

Recombinant C. albicans CYP51 enzyme

-

Lanosterol (substrate)

-

NADPH-cytochrome P450 reductase

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound derivatives

-

Positive control inhibitor (e.g., ketoconazole)

-

HPLC system for product analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

-

Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a control without any inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, lanosterol.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or ethyl acetate). Extract the sterols from the reaction mixture.

-

Analysis: Analyze the extracted sterols by HPLC to quantify the amount of product formed (ergosterol precursor) and the remaining substrate (lanosterol).

-

IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of the this compound derivative. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

References

- 1. journals.asm.org [journals.asm.org]

- 2. A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential dual inhibition of SE and CYP51 by eugenol conferring inhibition of Candida albicans: Computationally curated study with experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of this compound CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel thiazolyl-phenyl-thiazole derivatives as promising anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and In Vitro Evaluation of 2-Phenylthiazole-Based Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and in vitro evaluation of 2-phenylthiazole-based compounds as potential anticancer agents. The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antitumor effects. This document outlines the synthetic methodologies, detailed experimental protocols for key in vitro assays, and data presentation for the characterization of these compounds.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of these compounds. The following table summarizes the IC50 values for selected this compound derivatives.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) |

| 2-Amino-4-phenylthiazole Derivatives | ||

| Compound 5b[1] | HT29 (Colon) | 2.01 |

| A549 (Lung) | >50 | |

| HeLa (Cervical) | >50 | |

| Karpas299 (Lymphoma) | >50 | |

| Thiazolyl-Pyrazoline Derivatives | ||

| Compound 7c | T47D (Breast) | <10 µg/mL |

| Compound 9c | Caco-2 (Colorectal) | <10 µg/mL |

| Compound 11d | HT-29 (Colon) | <10 µg/mL |

| This compound-4-carboxamide Derivatives | ||

| 3-fluoro analog[2] | T47D, Caco-2, HT-29 | <10 µg/mL |

| Aminothiazole-Paeonol Derivatives | ||

| Compound 13c[3] | AGS (Gastric) | 4.0 |

| HT-29 (Colon) | 4.4 | |

| HeLa (Cervical) | 5.8 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for the synthesis of a representative this compound derivative and for key in vitro assays commonly used in the evaluation of these compounds.

Synthesis of 2-Amino-4-phenylthiazole Derivatives

A common and effective method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Protocol: One-Pot Synthesis of 2-Amino-4-arylthiazole Derivatives

This protocol is adapted from a facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.

Materials:

-

Aromatic methyl ketone (e.g., acetophenone)

-

Thiourea or N-substituted thiourea

-

Copper(II) bromide (CuBr2)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the aromatic methyl ketone (1.0 mmol) in ethyl acetate (5 mL), add copper(II) bromide (2.0 mmol).

-

Reflux the mixture for the time indicated by TLC monitoring until the starting ketone has been consumed.

-

Add thiourea (1.2 mmol) to the reaction mixture.

-

Continue to reflux and monitor the reaction by TLC until the intermediate α-bromoketone has been consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-arylthiazole derivative.

In Vitro Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound test compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

6-well plates

-

This compound test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the this compound test compound at various concentrations for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Human cancer cell line (e.g., HT-29)

-

6-well plates

-

This compound test compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the this compound test compound at various concentrations for 24-48 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash them with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/Akt pathway, that are often dysregulated in cancer.

Materials:

-

Human cancer cell line (e.g., A549)

-

6-well plates

-

This compound test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with the this compound test compound.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

References

Application Notes and Protocols: 2-Phenylthiazole as a Ligand for Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-phenylthiazole and its derivatives as versatile ligands for the synthesis of transition metal complexes. It includes detailed application notes, experimental protocols, and quantitative data to facilitate research and development in medicinal chemistry, materials science, and catalysis.

I. Application Notes

Transition metal complexes incorporating this compound-based ligands have garnered significant attention due to their diverse and tunable properties. The inherent aromaticity and the presence of nitrogen and sulfur donor atoms in the thiazole ring allow for stable coordination with a variety of transition metals, leading to complexes with interesting biological activities, unique photophysical characteristics, and notable catalytic potential.

1. Biological Applications:

-

Antifungal Activity: this compound derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] By complexing with transition metals, the antifungal potency of these ligands can be enhanced. The metal center can facilitate the binding of the complex to the active site of the enzyme, disrupting fungal cell membrane integrity. The mechanism of action involves the coordination of the thiazole nitrogen to the heme iron in the CYP51 active site, thereby inhibiting its catalytic activity.

-

Anticancer Activity: Metal complexes of this compound have demonstrated significant cytotoxicity against various cancer cell lines.[2][3] The mode of action is often multifactorial, potentially involving the induction of apoptosis, inhibition of key enzymes, or the generation of reactive oxygen species (ROS). The choice of the metal center and the substituents on the phenylthiazole scaffold allows for the fine-tuning of the cytotoxic profile and selectivity towards cancer cells.

-

Antimicrobial Activity: Beyond antifungal applications, these complexes have shown broad-spectrum antibacterial activity. The chelation of the metal ion to the this compound ligand can enhance its lipophilicity, facilitating its transport across bacterial cell membranes and subsequent interaction with intracellular targets.

2. Photophysical Properties:

Cyclometalated platinum(II) complexes featuring this compound and its benzofused analogue, 2-phenylbenzothiazole, exhibit interesting photoluminescent properties.[4][5] These complexes can display phosphorescence with tunable emission wavelengths, making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The emission properties are influenced by the nature of the ancillary ligands and the intermolecular interactions in the solid state.

3. Catalytic Applications:

While less explored, transition metal complexes of this compound have potential as catalysts in organic synthesis. The tunable electronic and steric properties of the ligand can be exploited to modulate the reactivity and selectivity of the metal center in various catalytic transformations.

II. Data Presentation

The following tables summarize key quantitative data for representative this compound transition metal complexes.

Table 1: Antifungal Activity of this compound Derivatives [1]

| Compound | C. albicans (ATCC SC5314) MIC₈₀ (μg/mL) | C. tropicalis MIC₈₀ (μg/mL) | C. neoformans MIC₈₀ (μg/mL) | C. parapsilosis MIC₈₀ (μg/mL) | C. glabrata MIC₈₀ (μg/mL) | C. krusei MIC₈₀ (μg/mL) |

| SZ-C14 | 1 | 2 | 4 | 2 | 8 | 16 |

| A1 | 0.5 | 1 | 2 | 1 | 4 | 8 |

| B9 | 0.125 | 0.25 | 0.5 | 0.25 | 1 | 2 |

| Fluconazole | 0.25 | 0.5 | 1 | 0.5 | 4 | 16 |

Table 2: In Vitro Cytotoxicity of Ruthenium(II) and Osmium(II) 4-Phenylthiazole Complexes [2]

| Compound | A549 IC₅₀ (µM) | SW480 IC₅₀ (µM) | CH1/PA-1 IC₅₀ (µM) |

| 3a (Ru) | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.1 |

| 4a (Os) | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.1 |

| Cisplatin | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.7 ± 0.1 |

Table 3: Photophysical Data for Phenylbenzothiazole-Based Platinum(II) Complexes in THF Solution [4]

| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |

| 1a | 350, 420 | 530 | 0.05 | 1.2 |

| 1b | 355, 425 | 545 | 0.08 | 1.5 |

| 1c | 360, 430 | 550 | 0.12 | 1.8 |

| 2a | 370, 452 | 580 | 0.25 | 2.5 |

| 3a | 365, 423 | 560 | 0.18 | 2.1 |

III. Experimental Protocols

1. Synthesis of 2-Amino-4-phenylthiazole Ligand

This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole derivatives.

-

Materials: Acetophenone, Thiourea, Iodine, Diethyl ether, Ammonium hydroxide solution, Methanol.

-

Procedure:

-

In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

-

Reflux the mixture for 12 hours.

-

After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

-

Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.

-

Collect the crude product by filtration and recrystallize it from methanol to obtain pure 2-amino-4-phenylthiazole.

-

2. General Synthesis of a Transition Metal Complex with a this compound-based Schiff Base Ligand

This protocol describes a general method for the complexation of a pre-synthesized Schiff base ligand with a transition metal salt.

-

Materials: this compound-based Schiff base ligand, Transition metal chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂), Ethanol.

-

Procedure:

-

Dissolve the this compound-based Schiff base ligand in ethanol.

-

Dissolve the transition metal chloride salt in ethanol in a separate flask.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux the resulting mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-